![molecular formula C15H14FNO2S B438131 2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 313981-60-1](/img/structure/B438131.png)
2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
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Description
2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (FIT) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been extensively studied in the field of medicinal chemistry due to its potential pharmacological properties. FIT has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Here’s a comprehensive analysis of the scientific research applications of “2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline”, focusing on several unique applications:
Protection of Hydroxyl Groups
The compound has been used to design a protective group for hydroxyl groups in organic synthesis. The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group has been synthesized and evaluated for this purpose .
Formation of Nitrobenzamide Derivatives
In medicinal chemistry, it has been involved in the formation of nitrobenzamide derivatives through unexpected reactions, which are theorized to have potential biological applications .
Fluorosulfonylation in Organic Synthesis
The compound plays a role in fluorosulfonylation processes, which are important in organic synthesis, chemical biology, drug discovery, and materials science .
Biological Potential of Indole Derivatives
Indole derivatives, which can be synthesized from compounds like the one , have diverse biological and clinical applications, including as plant hormones and pharmacological agents .
Antibacterial Activity
It has been used in the study of antibacterial activity, where different substituents on the compound have shown varying degrees of effectiveness .
Therapeutic Applications
The pyrrole subunit, which can be derived from such compounds, has applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .
MDPI - Synthesis and Application MDPI - Formation of Nitrobenzamide Derivatives RSC - Fluorosulfonyl Radicals Springer Open - Biological Potential of Indole Derivatives Springer - Pyrrolidine in Drug Discovery RSC - Pyrrole in Medicinal Hetero-Aromatics
properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNBFGZHUISYGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327089 |
Source
|
Record name | 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204709 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
313981-60-1 |
Source
|
Record name | 2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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